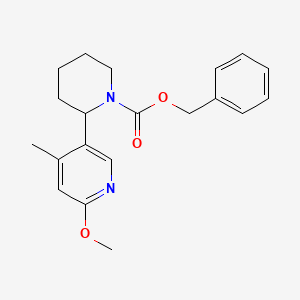![molecular formula C8H9IO2 B11823315 6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one CAS No. 7732-50-5](/img/structure/B11823315.png)
6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one: is a chemical compound with a unique structure that includes an iodine atom attached to a hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one typically involves the iodination of hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one. This can be achieved through various methods, including:
Direct Iodination: This method involves the reaction of hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one with iodine in the presence of a suitable oxidizing agent.
Halogen Exchange: This method involves the exchange of a halogen atom (such as chlorine or bromine) with iodine using a halogen exchange reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Wissenschaftliche Forschungsanwendungen
6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Hydroxyhexahydro-2h-3,5-methanocyclopenta[b]furan-2-one
- 2-Oxohexahydro-2h-3,5-methanocyclopenta[b]furan-6-yl Methacrylate
Comparison
Compared to similar compounds, 6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The iodine atom can enhance the compound’s ability to participate in specific chemical reactions and may influence its pharmacokinetic properties in medicinal applications.
Eigenschaften
CAS-Nummer |
7732-50-5 |
|---|---|
Molekularformel |
C8H9IO2 |
Molekulargewicht |
264.06 g/mol |
IUPAC-Name |
2-iodo-4-oxatricyclo[4.2.1.03,7]nonan-5-one |
InChI |
InChI=1S/C8H9IO2/c9-6-3-1-4-5(2-3)8(10)11-7(4)6/h3-7H,1-2H2 |
InChI-Schlüssel |
HDHTTWLQAIUNEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3C1C(C2I)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


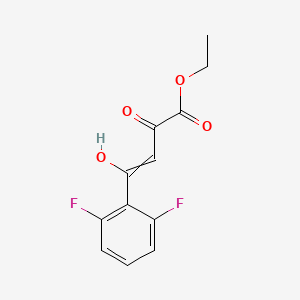
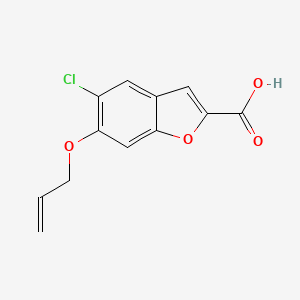
![3-[3-(2,3-dihydro-1H-indole-1-sulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid](/img/structure/B11823246.png)




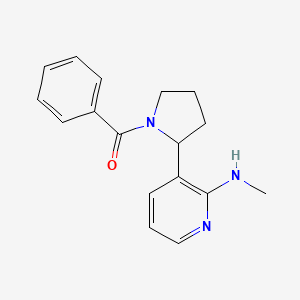
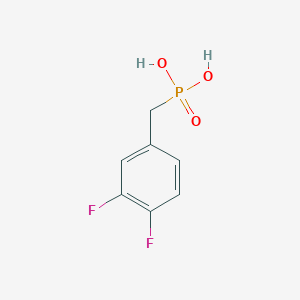
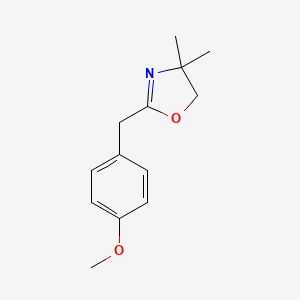


![Ethanone, 1-[(2S)-2,3-dihydro-2-(hydroxymethyl)-1H-indol-1-yl]-](/img/structure/B11823312.png)
